Methyl 2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a yellow crystalline powder known for its applications in various fields of chemistry and industry. The compound is also referred to as methyl 3-nitrosalicylate and is a derivative of 3-nitrosalicylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-nitrobenzoate can be synthesized through the nitration of methyl salicylate. The process involves the reaction of methyl salicylate with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Various nucleophiles like halides or alkoxides.
Major Products Formed
Reduction: Methyl 2-hydroxy-3-aminobenzoate.
Substitution: Depending on the nucleophile, products like methyl 2-alkoxy-3-nitrobenzoate can be formed.
Scientific Research Applications
Methyl 2-hydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxybenzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 4-hydroxy-3-nitrobenzoate: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
Methyl 2-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22621-41-6 | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 2-hydroxy-3-nitrobenzoate?
A1: this compound exhibits a nearly planar molecular structure. [] This planarity is primarily attributed to an intramolecular hydrogen bond formed between the hydroxy (-OH) and carboxylate (-COOCH3) groups. This interaction influences the molecule's overall conformation and potentially its interactions with other molecules. Additionally, weak intermolecular C-H⋯O hydrogen bonding is observed in the crystal structure, suggesting potential influences on its solid-state packing and physicochemical properties. []
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